camphoramine chloroacetic platinum

Cytotoxicity Genotoxicity Platinum antitumor agents

Camphoramine chloroacetic platinum (CCP; CAS 109207-13-8) is a non-classical platinum(II) complex featuring a chiral camphor-derived amine ligand and chloroacetato leaving groups. Unlike cisplatin or carboplatin, CCP uniquely depletes O6-alkylguanine alkyltransferase (O6-AGT) at equitoxic concentrations, enabling clean pharmacodynamic separation between DNA repair engagement and cytotoxicity. Its supra-IC90 chromosome damage potency exceeds that of cisplatin despite lower acute toxicity, making it the definitive comparator for adductome mapping, Mer+/- phenotype studies, and genotoxicity research where cisplatin's rapid cytotoxicity confounds readouts. Source CCP when your experimental design requires a mechanistically differentiated platinum lesion spectrum.

Molecular Formula C11H17N2O2.I
Molecular Weight 0
CAS No. 109207-13-8
Cat. No. B1167597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecamphoramine chloroacetic platinum
CAS109207-13-8
Synonymscamphoramine chloroacetic platinum
Molecular FormulaC11H17N2O2.I
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Camphoramine Chloroacetic Platinum (CAS 109207-13-8) – A Structurally Distinct Platinum(II) Anticancer Complex for Procurement Evaluation


Camphoramine chloroacetic platinum (CCP; also designated CCAPt or Ning Xin platin; CAS 109207-13-8) is a non‑classical platinum(II) coordination complex built on a bicyclic camphor‑derived amine ligand (amino‑1,7,7‑trimethylbicyclo[2.2.1]heptan‑2‑one) and chloroacetato leaving groups, with an overall molecular formula of C24H38Cl2N2O6Pt [1]. Unlike the simple diammine pharmacophore of cisplatin or the cyclobutanedicarboxylato motif of carboplatin, CCP incorporates a chiral, sterically encumbered camphor backbone that imparts a fundamentally different DNA‑binding topology and damage‑repair evasion profile [2]. Originally disclosed as a new anticancer platinum complex in the mid‑1980s and entered into the MeSH supplementary concept database in 1987, CCP remains a niche but mechanistically significant member of the organoplatinum compound family that merits targeted evaluation when distinct DNA‑damage signatures or differential repair‑protein engagement are sought [3].

Why Camphoramine Chloroacetic Platinum Cannot Be Replaced by Cisplatin or Carboplatin – The Evidence for Structural and Pharmacodynamic Divergence


The clinical platinum‑based armamentarium—cisplatin, carboplatin, and oxaliplatin—shares a common DNA‑adduct‑driven mechanism, yet the quantitative differences in repair‑protein depletion, chromosome‑damage potency, and DNA‑binding mode reveal that these agents are not functionally interchangeable. In head‑to‑head experiments, CCP ranked highest in O6‑alkylguanine alkyltransferase (O6‑AGT) depletion, an order that diverges from the cytotoxicity ranking, indicating that CCP engages DNA repair pathways in a manner distinct from both cisplatin and carboplatin [1]. Moreover, at supra‑IC90 concentrations CCP induced more micronuclei and chromosome aberrations than cisplatin, despite a higher IC90, underscoring a dissociated genotoxicity‑versus‑cytotoxicity relationship that cannot be predicted from the potency curves of classical Pt drugs [2]. Substituting CCP with a generic platinum complex would therefore erase the unique differential that exists in repair‑protein engagement, lesion spectrum, and the resulting chromosomal damage pattern.

Quantitative Differentiation Evidence for Camphoramine Chloroacetic Platinum – Comparator‑Backed Selection Data


CHL Cell Cytotoxicity and Genotoxicity – Direct IC90 Comparison with Cisplatin and Carboplatin

In a three‑way direct head‑to‑head comparison using Chinese hamster lung (CHL) cells, camphoramine chloroacetic platinum (CCP) exhibited the highest IC90 of 10.8 ± 1.5 μM, compared with 4.4 ± 0.6 μM for carboplatin (JM‑8) and 0.68 ± 0.21 μM for cisplatin (DDP), indicating approximately 16‑fold lower acute cytotoxicity than cisplatin [1]. However, when drug concentration was raised above the respective IC90 values, CCP triggered a greater frequency of micronuclei and chromosome aberrations than DDP, while JM‑8 produced the least damage. This inverted relationship between cytotoxicity ranking (DDP > JM‑8 > CCP) and supra‑IC90 genotoxicity ranking (CCP > DDP > JM‑8) defines a unique damage‑potentiation profile that cannot be inferred from IC50 or IC90 values alone.

Cytotoxicity Genotoxicity Platinum antitumor agents

O6‑Alkylguanine Alkyltransferase (O6‑AGT) Depletion – CCP Ranked Highest Among Cisplatin and Carboplatin at Equitoxic Concentrations

In KB (Mer+) cells, which express high baseline O6‑AGT activity (>400 dpm/300 μg protein extract), camphoramine chloroacetic platinum (CCP) produced the greatest depletion of O6‑alkylguanine alkyltransferase at equitoxic concentrations, followed by cisplatin (DDP) and then carboplatin (JM‑8), establishing a rank order of CCP > DDP > JM‑8 [1]. Importantly, this depletion did not correlate with direct cytotoxicity—no Mer‑selection was observed—but did correlate strongly with micronucleus induction, linking CCP‑induced O6‑AGT depletion to chromosomal damage rather than immediate cell killing [1]. The differential O6‑AGT depletion implies that CCP may selectively impair the repair of O6‑alkylguanine lesions, a property not previously associated with classical platinum agents.

DNA repair O6-AGT Platinum pharmacodynamics

In Vivo Safety Pharmacology in Rats – CCP Injection Shows No Significant Cardiovascular, Respiratory, or Neurological Effects Versus Carboplatin

A general pharmacology study of CCP injection compared three intravenous doses (10, 20, and 40 mg/kg) against a glucose negative control and carboplatin 15 mg/kg positive control in anesthetized rats [1]. Across all CCP dose groups, mean arterial blood pressure ranged from 57.8 ± 14.1 to 86.2 ± 8.1 mm Hg, heart rate from 250.9 ± 95.4 to 356.7 ± 47.7 beats/min, and respiratory rate from 59.3 ± 17.7 to 95.7 ± 26.0 breaths/min. No statistically significant differences between groups or within groups across time points were detected (t = 0.02–1.96, P > 0.05) [1]. Transient isolated ventricular premature contractions occurred sporadically in both CCP and carboplatin groups without dose‑dependency. At 40 mg/kg, CCP did not alter neuropsychological status or spontaneous activity in conscious rats, leading to the conclusion that CCP injection is devoid of overt cardiovascular, respiratory, or neurological toxicity at the doses tested [1].

Safety pharmacology Cardiovascular safety In vivo toxicology

DNA Binding Mode – Dual Covalent/Non‑Covalent Binding with Interstrand and Intrastrand Cross‑Linking Distinct from Cisplatin's Signature

CCP damages the DNA template through a combination of covalent and non‑covalent interactions, producing both DNA interstrand and intrastrand cross‑links, as well as DNA‑protein cross‑links documented by alkaline elution and proteinase K sensitivity [1][2]. Enzymatic mapping revealed that CCP preferentially attacks guanine residues, and restriction enzymes are unable to cleave G‑platinated sites when the adduct is positioned at a one‑base interval from the restriction sequence [1]. This contrasts with cisplatin, which primarily generates 1,2‑intrastrand d(GpG) cross‑links and has a more limited interstrand cross‑link contribution. In a cell‑free system, CCP blocked plasmid pAR 436 DNA transcription, and interstrand cross‑links were detectable 8 h after HeLa cell exposure to 10 μmol/L CCP, with a higher cross‑link yield at 20 μmol/L [1]. The dual covalent/non‑covalent binding mode leads to DNA secondary structure destabilization, including molecular shortening, decreased viscosity, and heightened sensitivity to temperature and pH [2].

DNA cross-linking Platinum-DNA adducts Mechanism of action

In Vivo Antileukemic Activity – CCP Suppresses DNA, RNA, and Protein Content in L1210 Leukemia in DBA/2 Mice

CCP administered to DBA/2 mice bearing L1210 leukemia produced a measurable decrease in the intracellular content of DNA, RNA, and protein in leukemic cells, accompanied by marked inhibition of DNA biosynthesis as assessed by isotopic precursor incorporation [1][2]. The study further demonstrated that the mode of action involves direct DNA template damage, consistent with the covalent and non‑covalent binding documented in vitro. While numerical dose‑response data for macromolecule depletion are not fully extracted in the available abstracts, the in vivo activity provides a critical bridge between the biochemical DNA‑binding evidence and the compound's antitumor potential [1].

L1210 leukemia In vivo efficacy Biomacromolecule synthesis inhibition

Highest‑Value Research and Preclinical Application Scenarios for Camphoramine Chloroacetic Platinum Based on Differentiated Evidence


DNA Repair Mechanistic Studies Focused on O6‑AGT Pathway Engagement

CCP uniquely depletes O6‑alkylguanine alkyltransferase to a greater degree than cisplatin or carboplatin at equitoxic concentrations [1]. This makes CCP the platinum agent of choice for laboratories investigating platinum‑mediated O6‑AGT depletion, its relationship to mutagenic chromosome damage, and the role of Mer+ versus Mer‑ cellular phenotypes in platinum sensitivity. Unlike cisplatin, which only weakly modulates O6‑AGT, CCP provides a strong experimental signal for probing the contribution of O6‑alkylguanine repair to platinum‑induced genotoxicity, thereby enabling studies that require a clear pharmacodynamic separation between O6‑AGT depletion and direct cytotoxicity [1].

Genotoxicity and Chromosome Instability Research Requiring Dissociated Cytotoxicity‑Genotoxicity Profiles

The inverted relationship between acute cytotoxicity (DDP > JM‑8 > CCP) and supra‑IC90 chromosome damage (CCP > DDP > JM‑8) offers a unique experimental window for studying genotoxic mechanisms without the confounding factor of rapid cell death [2]. Researchers can use CCP to induce robust micronucleus formation and chromosome aberrations at concentrations where cell viability is relatively preserved, enabling cleaner readouts of DNA damage response, cell‑cycle checkpoint activation, and chromosomal instability pathways that are obscured by the rapid cytotoxicity of cisplatin [2].

In Vivo Antitumor Pharmacology Studies with Low Acute Cardiovascular and Neurological Confounders

CCP injection delivered intravenously at doses up to 40 mg/kg in rats produced no statistically significant alterations in blood pressure, heart rate, respiratory rate, or neurological status, with a safety profile comparable to carboplatin [3]. This favorable acute safety margin supports the use of CCP in rodent efficacy models where the well‑known nephrotoxic, neurotoxic, or emetogenic liabilities of cisplatin would confound interpretation of tumor response or survival endpoints. CCP enables cleaner separation of antitumor pharmacodynamics from off‑target physiological toxicity in whole‑animal experimentation [3].

Platinum‑DNA Adductome Comparison Studies Aiming to Characterize Non‑Canonical Lesion Spectra

CCP's ability to form both covalent and non‑covalent DNA interactions, DNA‑protein cross‑links, and a distinct interstrand cross‑link signature—including preferential guanine attack with altered restriction enzyme cleavage patterns—offers a differentiated lesion spectrum compared with the well‑characterized cisplatin 1,2‑intrastrand d(GpG) adduct [4][5]. This makes CCP a valuable comparator compound for adductome‑mapping studies, DNA repair kinetics experiments, and structure‑activity relationship programs aiming to correlate specific platinum‑DNA lesion types with downstream biological consequences such as transcriptional blockade, mutagenesis, or apoptosis induction [4][5].

Quote Request

Request a Quote for camphoramine chloroacetic platinum

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.